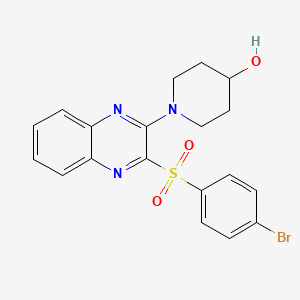

YM-53601

Descripción general

Descripción

Este compuesto ha ganado una atención significativa debido a su capacidad de reducir los niveles de colesterol y triglicéridos en plasma en diversas especies animales . La escualeno sintasa es una enzima clave en la vía de biosíntesis del colesterol, lo que convierte a YM-53601 en un posible agente terapéutico para tratar la hipercolesterolemia y la hipertrigliceridemia .

Aplicaciones Científicas De Investigación

YM-53601 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar la vía de biosíntesis del colesterol y para desarrollar nuevos inhibidores de la escualeno sintasa . En biología, this compound se utiliza para investigar el papel del colesterol en los procesos celulares y para estudiar el metabolismo lipídico . En medicina, tiene posibles aplicaciones terapéuticas para tratar la hipercolesterolemia y la hipertrigliceridemia . En la industria, this compound se utiliza en el desarrollo de agentes reductores de lípidos y como compuesto de referencia en métodos analíticos .

Mecanismo De Acción

YM-53601 ejerce sus efectos inhibiendo la enzima escualeno sintasa, que cataliza la conversión de pirofosfato de farnesilo a escualeno, un precursor clave en la biosíntesis del colesterol . Al inhibir esta enzima, this compound reduce efectivamente la producción de colesterol y triglicéridos en el hígado . Los objetivos moleculares de this compound incluyen la escualeno sintasa y otras enzimas involucradas en el metabolismo lipídico . Las vías afectadas por this compound incluyen la vía del mevalonato y la vía de biosíntesis lipogénica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de YM-53601 implica varios pasos, comenzando con la preparación de la estructura central de carbazol. El intermedio clave, (E)-2-[2-fluoro-2-(quinuclidin-3-ilideno)etoxi]-9H-carbazol, se sintetiza a través de una serie de reacciones que incluyen halogenación, sustitución nucleofílica y reacciones de condensación . El producto final se obtiene como una sal de monohidrocloruro para mejorar su estabilidad y solubilidad .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Los parámetros clave, como la temperatura, la presión y el tiempo de reacción, se controlan cuidadosamente. El uso de reactivos y disolventes de alta pureza es esencial para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: YM-53601 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las porciones de fluoro y quinuclidinilideno . Estas reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes halogenantes, nucleófilos y bases. Las reacciones a menudo se llevan a cabo en disolventes apróticos polares como el dimetilsulfóxido o el acetonitrilo para mejorar la reactividad de los nucleófilos .

Productos Principales: Los productos principales formados a partir de las reacciones de this compound son típicamente derivados con grupos funcionales modificados. Estos derivados a menudo se evalúan para su actividad biológica con el fin de identificar posibles candidatos terapéuticos .

Comparación Con Compuestos Similares

YM-53601 es único entre los inhibidores de la escualeno sintasa debido a su alta potencia y selectividad . Compuestos similares incluyen otros inhibidores de la escualeno sintasa como los ácidos zaragocicos y las squalestatinas . En comparación con estos compuestos, this compound ha mostrado una eficacia superior en la reducción de los niveles de colesterol y triglicéridos en plasma en modelos animales . Además, this compound tiene un perfil farmacocinético favorable, lo que lo convierte en un candidato prometedor para su desarrollo posterior .

Propiedades

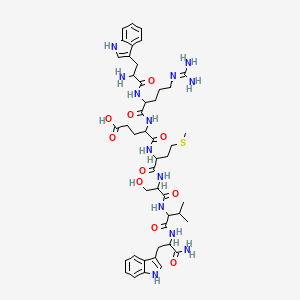

IUPAC Name |

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYVHMBPISIJQ-TVWXOORISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046508 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182959-33-7 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that this compound competes with FPP for binding to the SQS active site [].

A: Inhibition of SQS by this compound effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:

- Hepatitis C Virus (HCV) Production: Studies have demonstrated that this compound exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].

- Blastocyst Formation: Research suggests that this compound impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].

- Chemotherapy Resistance in Cancer: this compound has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].

ANone: The chemical name of this compound is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for this compound.

A: Yes, preliminary research suggests that this compound might have anti-cancer properties. One study demonstrated that this compound, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that this compound might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].

A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

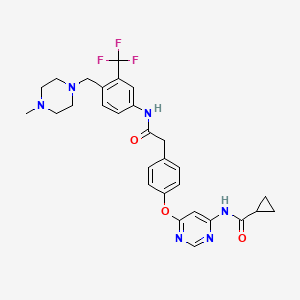

![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)

![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)